molecular formula C25H32F2N2O4S B1614210 PF-03654746 tosylate CAS No. 1039399-17-1

PF-03654746 tosylate

Cat. No. B1614210
CAS RN: 1039399-17-1
M. Wt: 494.6 g/mol
InChI Key: IKAYTZLLIWAEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-03654746 Tosylate is a potent and selective histamine H3 receptor antagonist . It has high brain penetration and reduces allergen-induced nasal symptoms . It has potential for the treatment of human cognitive disorders and improves cognitive efficacy and disease-modifying effects in Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of PF-03654746 Tosylate is represented by the formula C25H32F2N2O4S . The molecular weight is 494.59 . The crystal structure of the human histamine receptor H3R bound to an antagonist PF-03654746 has been reported at 2.6Å resolution .


Physical And Chemical Properties Analysis

PF-03654746 Tosylate is a solid substance . It has a molecular weight of 494.59 and a chemical formula of C25H32F2N2O4S . It is highly soluble in water (≥ 8.4 mg/mL) . The compound should be stored at 4°C in a dry, sealed environment .

Mechanism of Action

PF-03654746 Tosylate acts as a potent and selective histamine H3 receptor antagonist . It has high brain penetration and reduces allergen-induced nasal symptoms . It has potential for the treatment of human cognitive disorders and improves cognitive efficacy and disease-modifying effects in Alzheimer’s disease (AD) .

Safety and Hazards

PF-03654746 Tosylate is for research use only and not for human or veterinary use . In case of exposure, immediate medical attention is advised . It is recommended to avoid breathing vapors, mist, dust, or gas, and to ensure adequate ventilation . The compound should be stored locked up .

Future Directions

PF-03654746 Tosylate is currently undergoing clinical trials for the treatment of ADHD, Tourette syndrome, and potential anti-allergy applications . It has been suggested that the compound could be a novel therapeutic strategy to further explore allergic rhinitis . It also improves cognitive efficacy and disease-modifying effects in Alzheimer’s disease (AD), suggesting potential applications in the treatment of cognitive disorders .

properties

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O.C7H8O3S/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAYTZLLIWAEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-03654746 tosylate

CAS RN

1039399-17-1
Record name PF-03654746 tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039399171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03654746 TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V600I6H7T6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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